8-[(4-Aminobutyl)amino]adenosine 5'-(dihydrogen phosphate)

Affinity chromatography Spacer-arm optimization AMP-binding proteins

8-[(4-Aminobutyl)amino]adenosine 5'-(dihydrogen phosphate) (CAS 62209-05-6) is a synthetic adenosine 5′-monophosphate (AMP) analog bearing an 8‑position 4‑aminobutylamino substituent. The compound belongs to the class of 8‑substituted adenine nucleotides and possesses a primary amine terminus on the butyl spacer arm that enables covalent coupling to solid supports, fluorophores, or biotin.

Molecular Formula C14H24N7O7P
Molecular Weight 433.36 g/mol
CAS No. 62209-05-6
Cat. No. B15214847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[(4-Aminobutyl)amino]adenosine 5'-(dihydrogen phosphate)
CAS62209-05-6
Molecular FormulaC14H24N7O7P
Molecular Weight433.36 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C(=N2)NCCCCN)C3C(C(C(O3)COP(=O)(O)O)O)O)N
InChIInChI=1S/C14H24N7O7P/c15-3-1-2-4-17-14-20-8-11(16)18-6-19-12(8)21(14)13-10(23)9(22)7(28-13)5-27-29(24,25)26/h6-7,9-10,13,22-23H,1-5,15H2,(H,17,20)(H2,16,18,19)(H2,24,25,26)/t7-,9-,10-,13-/m1/s1
InChIKeyNGKHZTKYHKECLN-QYVSTXNMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-[(4-Aminobutyl)amino]adenosine 5'-(dihydrogen phosphate) (CAS 62209-05-6): A Functionalized AMP Analog for Targeted Conjugation and Affinity Chromatography


8-[(4-Aminobutyl)amino]adenosine 5'-(dihydrogen phosphate) (CAS 62209-05-6) is a synthetic adenosine 5′-monophosphate (AMP) analog bearing an 8‑position 4‑aminobutylamino substituent [1]. The compound belongs to the class of 8‑substituted adenine nucleotides and possesses a primary amine terminus on the butyl spacer arm that enables covalent coupling to solid supports, fluorophores, or biotin [2]. The 5′‑phosphate group distinguishes it from the corresponding cyclic AMP analog (8‑ABA‑cAMP, CAS 82927‑68‑2) and from higher‑phosphate congeners (ADP, ATP), positioning it as a specific tool for applications where a non‑cyclic monophosphate handle with a defined spacer length is required [3].

Why 8-[(4-Aminobutyl)amino]adenosine 5'-(dihydrogen phosphate) Cannot Be Replaced by Other 8‑Substituted Adenosine Nucleotides


Although multiple 8‑(aminoalkyl)amino‑adenosine nucleotides share a primary‑amine‑terminated spacer arm, the three‑dimensional presentation and chemical properties of the 5′‑dihydrogen phosphate group differ fundamentally from those of the 3′,5′‑cyclic monophosphate, 5′‑diphosphate, or 5′‑triphosphate analogs [1]. The spacer length (C4 vs. C6) and the phosphate oxidation state each dictate enzyme recognition, resin coupling efficiency, and steric accommodation in a binding pocket [2]. Consequently, substituting one analog for another without empirical validation risks altered binding specificity, incompatible immobilization chemistry, or loss of bioactivity in downstream assays. The quantitative evidence below demonstrates where the C4‑aminobutyl spacer and the 5′‑monophosphate provide measurable advantages or distinct profiles relative to the closest comparators.

Quantitative Comparator Evidence for 8-[(4-Aminobutyl)amino]adenosine 5'-(dihydrogen phosphate): Spacer Length, Phosphate Configuration, and Enzyme Recognition


C8‑Spacer Length Determines Retention and Separation in Affinity Chromatography: 8‑(4‑Aminobutyl)amino‑AMP vs. 8‑(6‑Aminohexyl)amino‑AMP

In biospecific affinity chromatography of AMP‑binding enzymes, the length of the ω‑aminoalkyl spacer attached to the adenine C‑8 position directly influences the strength of nonspecific hydrophobic interactions and the accessibility of the phosphate moiety to the enzyme active site [1]. 8‑(6‑Aminohexyl)amino‑AMP, bearing a six‑carbon spacer, exhibits pronounced hydrophobic adsorption that can eclipse specific bio‑affinity for NAD‑linked dehydrogenases, whereas the shorter butyl spacer on the target compound is predicted to reduce such nonspecific binding while retaining sufficient reach for covalent immobilization [2]. Although direct quantitative kʹ or capacity factor data for the butyl analog are not published in peer‑reviewed literature, the documented behavior of the hexyl analog provides a class‑level inference that the C4 spacer offers measurably lower hydrophobicity‑driven background.

Affinity chromatography Spacer-arm optimization AMP-binding proteins

Phosphate Configuration Dictates Protein Kinase A Site‑Selectivity: 8‑ABA‑AMP (5′‑Monophosphate) vs. 8‑ABA‑cAMP (Cyclic Monophosphate)

The Corbin laboratory demonstrated that among C‑8 nitrogen‑linked cAMP analogs, 8‑aminobutylamino‑cAMP was the most efficacious stimulator of [³H]cIMP binding to Type I protein kinase (site‑1‑directed effect) [1]. The 5′‑monophosphate target compound lacks the cyclic phosphate diester bridge, which is essential for high‑affinity binding to the regulatory subunit of PKA. This structural difference is expected to reduce PKA cross‑reactivity by at least two orders of magnitude based on the known ≥100‑fold preference of PKA for cyclic over linear nucleotides [2]. A direct head‑to‑head binding assay for the target compound is not available in the public domain, but the class‑level inference is well‑supported by the established cyclic‑nucleotide‑dependent kinase literature.

cAMP-dependent protein kinase Site‑selectivity Receptor pharmacology

Nucleotide‑State Specificity: 8‑ABA‑AMP vs. 8‑ABA‑ADP and 8‑ABA‑ATP in Kinase/GTPase Activity Assays

Vendor datasheets for 8‑[(4‑Amino)butyl]‑amino‑ADP‑MANT (Jena Bioscience) demonstrate that the diphosphate analog functions as a substrate for kinases and GTPases, with the fluorescent MANT label enabling real‑time activity monitoring [1]. The 5′‑monophosphate target compound, lacking the terminal γ‑phosphate, cannot serve as a phosphodonor in kinase reactions, providing a negative‑control or non‑hydrolyzable probe distinct from the ADP and ATP analogs. This functional differentiation is quantitative: in a typical kinase assay, ADP‑ and ATP‑analog turnover rates (k_cat) are nonzero, whereas the AMP analog yields no detectable phosphoryl‑transfer activity [2].

Enzyme kinetics Phosphorylation state GTPase substrate

Conjugation Efficiency: Primary Amine at C‑8 Spacer Enables Controlled‑Orientation Immobilization

The primary amine at the terminus of the 4‑aminobutyl substituent permits covalent coupling to NHS‑activated agarose or epoxy‑activated supports without masking the adenosine recognition face [1]. By contrast, adenosine‑5′‑monophosphate (AMP) itself must be coupled through its 6‑amino group or the phosphate, often resulting in random orientation and reduced bioaffinity [2]. The quantified difference in coupling efficiency and retained bioaffinity has been documented for the hexyl analog; the butyl analog is expected to follow the same trend, with the shorter spacer reducing the degree of freedom available for the adenosine moiety, potentially increasing local ligand density on the resin.

Site‑specific immobilization Adenosine receptor probe Affinity resin coupling

Resistance to Phosphodiesterase Hydrolysis: 8‑ABA‑AMP vs. Unmodified AMP

The 8‑aminobutylamino modification on the 2′‑5′‑adenylate trimer confers slightly enhanced resistance to digestion by snake venom phosphodiesterase (SVPD) compared to the unmodified parent trimer [1]. Although this observation comes from a 2′‑5′‑linked oligoadenylate context rather than the monomeric AMP analog, it provides class‑level evidence that 8‑aminobutylamino substitution can reduce the rate of enzymatic phosphate ester hydrolysis. The target 5′‑monophosphate is therefore expected to exhibit prolonged half‑life in phosphodiesterase‑containing biological media relative to unmodified AMP.

Metabolic stability Phosphodiesterase Nucleotide analog

Optimal Procurement and Application Scenarios for 8-[(4-Aminobutyl)amino]adenosine 5'-(dihydrogen phosphate)


Scaffold for Adenosine‑Affinity Resins Requiring Minimal Non‑Specific Hydrophobic Background

When building an adenosine‑affinity column to purify NAD⁺‑linked dehydrogenases or ATP‑dependent enzymes, the C4 spacer on 8‑[(4‑aminobutyl)amino]adenosine 5′‑(dihydrogen phosphate) offers a predicted lower hydrophobic adsorption than the widely used C6‑spacer analog [1]. Coupling is achieved via NHS‑ or epoxy‑activated agarose through the primary amine, yielding oriented ligand presentation that preserves both the adenine Watson‑Crick face and the 5′‑phosphate recognition element. This compound is the logical choice when published evidence with 8‑(6‑aminohexyl)amino‑AMP indicates excessive nonspecific binding that compromises enzyme purity [1].

Negative‑Control Nucleotide Analog for Kinase and GTPase Activity Assays

In enzyme‑kinetic studies where 8‑[(4‑amino)butyl]‑amino‑ADP or ATP analogs are employed as fluorescent substrates (e.g., MANT‑labeled nucleotides), the corresponding 5′‑monophosphate analog serves as a critical negative control that cannot undergo phosphoryl transfer [2]. This application leverages the compound's inability to donate a γ‑phosphate, enabling unambiguous assignment of activity to the di‑ or tri‑phosphate state. Researchers should procure the AMP analog alongside the ADP/ATP versions to ensure data integrity in kinase‑profiling experiments [2].

PKA‑Silent Adenosine‑Receptor Probe Development

For pharmacological studies of adenosine receptors (A₁, A₂A, A₂B, A₃) where PKA activation via cyclic nucleotides must be avoided, the 5′‑monophosphate form is preferred over the cyclic 8‑ABA‑cAMP analog. The Corbin study demonstrates that 8‑aminobutylamino‑cAMP is the most potent C‑8 nitrogen‑linked analog for PKA site‑1 stimulation, whereas the linear 5′‑phosphate is predicted to have ≥100‑fold reduced affinity for the kinase regulatory subunit [3]. This compound therefore provides a cleaner background for GPCR‑focused adenosine receptor ligand screening [3].

Synthetic Intermediate for Custom Fluorescent or Biotinylated AMP Probes

The primary amine on the 4‑aminobutyl side chain is an ideal reactive handle for NHS‑ester‑mediated conjugation of fluorescein, rhodamine, biotin, or other reporter moieties without perturbing the adenosine pharmacophore [4]. Compared to N⁶‑substituted AMP derivatives, which may alter receptor affinity due to modification of the adenine exocyclic amine, the C‑8 attachment point preserves the N⁶‑amino group essential for hydrogen bonding in adenosine‑binding pockets. This regiospecificity makes the compound a preferred starting material for custom probe synthesis [4].

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